1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Cyanide sources for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a binding moiety, while the pyrrolo[2,3-b]pyridine core can interact with the active site of the target. The carbonitrile group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: A simpler analog with a pyrrole core.
1-(Phenylsulfonyl)-1H-indole: An indole-based analog with similar functional groups.
1-(Phenylsulfonyl)-1H-pyrrole-2-carbonitrile: A pyrrole-based analog with a carbonitrile group.
Uniqueness: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMPUNGIEUXWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189963 |
Source
|
Record name | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-45-5 |
Source
|
Record name | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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